Tris(p-trichlorosilylpropylphenyl)amine
Description
Tris(p-trichlorosilylpropylphenyl)amine is a trisubstituted amine derivative featuring three p-trichlorosilylpropylphenyl groups attached to a central nitrogen atom. The trichlorosilyl (-SiCl₃) groups confer unique reactivity, particularly in surface modification and polymer chemistry, due to their ability to hydrolyze and form siloxane bonds. This compound is structurally distinct from other tris-amine derivatives, such as tris(3-aminopropyl)amine (TRPN) or triphenylamine analogs, owing to its silicon-based substituents.
Properties
Molecular Formula |
C27H30Cl9NSi3 |
|---|---|
Molecular Weight |
771.9 g/mol |
IUPAC Name |
4-(3-trichlorosilylpropyl)-N,N-bis[4-(3-trichlorosilylpropyl)phenyl]aniline |
InChI |
InChI=1S/C27H30Cl9NSi3/c28-38(29,30)19-1-4-22-7-13-25(14-8-22)37(26-15-9-23(10-16-26)5-2-20-39(31,32)33)27-17-11-24(12-18-27)6-3-21-40(34,35)36/h7-18H,1-6,19-21H2 |
InChI Key |
LGJUXSUQQVUNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC[Si](Cl)(Cl)Cl)N(C2=CC=C(C=C2)CCC[Si](Cl)(Cl)Cl)C3=CC=C(C=C3)CCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Reactivity: The trichlorosilyl groups in the target compound enable hydrolysis to silanols, facilitating covalent bonding to hydroxylated surfaces (e.g., glass, silica) . This contrasts with TRPN, which coordinates metal ions via amine groups , and tris(isocyanatophenyl)amine, which reacts with alcohols/amines to form polyurethanes .
- Electronic Effects : The electron-withdrawing -SiCl₃ groups reduce electron density on the aromatic ring compared to -NH₂ (TRPN) or -CHO (tris(4-formylphenyl)amine). This impacts optoelectronic behavior, making the compound less suitable for fluorescence-based applications than TRPN-derived fluorophores .
- Thermal Stability : Silicon-containing compounds generally exhibit higher thermal stability than purely organic analogs, suggesting utility in high-temperature materials.
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